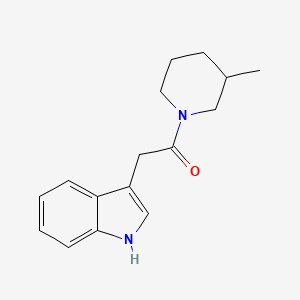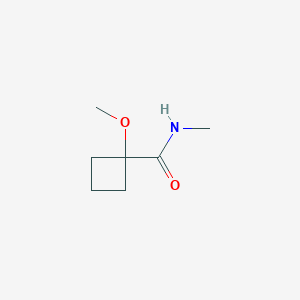
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as MEAI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MEAI is a synthetic compound that was first developed in 2009 by a team of researchers led by Dr. David E. Nichols at Purdue University.
Mécanisme D'action
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a modulatory effect on the receptor's activity, which can have various downstream effects on neurotransmitter release and signaling.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone can modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. This can result in various physiological and behavioral effects, such as changes in mood, cognition, and perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone in lab experiments is its high affinity for the 5-HT2A receptor, which allows for precise modulation of receptor activity. However, one limitation is its relatively low potency compared to other compounds that target the same receptor.
Orientations Futures
There are several potential future directions for research on 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes. Another area of interest is its potential as a starting point for the development of new drugs that target the 5-HT2A receptor.
In conclusion, 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique properties make it a useful tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes, as well as a potential starting point for the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone involves a multi-step process that includes the reaction of 3-methylpiperidine with indole-3-carboxaldehyde, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-5-4-8-18(11-12)16(19)9-13-10-17-15-7-3-2-6-14(13)15/h2-3,6-7,10,12,17H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFQJWOXIBWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)


![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)

![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)

![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
